molecular formula C26H18N4O14S4 B14485289 1,3-Naphthalenedisulfonic acid, 7,7'-[(4,6-dihydroxy-1,3-phenylene)bis(azo)]bis- CAS No. 65151-32-8

1,3-Naphthalenedisulfonic acid, 7,7'-[(4,6-dihydroxy-1,3-phenylene)bis(azo)]bis-

Cat. No.: B14485289
CAS No.: 65151-32-8
M. Wt: 738.7 g/mol
InChI Key: WABMIPLTDIMLQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-Naphthalenedisulfonic acid, 7,7’-[(4,6-dihydroxy-1,3-phenylene)bis(azo)]bis- is a complex organic compound with the molecular formula C26H18N4O14S4 and a molecular weight of 738.7 g/mol . This compound is characterized by its two naphthalene rings, each substituted with sulfonic acid groups, and linked through an azo bridge to a central phenylene ring substituted with hydroxyl groups. It is commonly used in various industrial and research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 1,3-Naphthalenedisulfonic acid, 7,7’-[(4,6-dihydroxy-1,3-phenylene)bis(azo)]bis- typically involves a multi-step process:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated purification systems to enhance yield and efficiency.

Chemical Reactions Analysis

1,3-Naphthalenedisulfonic acid, 7,7’-[(4,6-dihydroxy-1,3-phenylene)bis(azo)]bis- undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium dithionite, and nucleophiles like alcohols or amines. Major products formed from these reactions include quinones, amines, and sulfonate derivatives.

Scientific Research Applications

1,3-Naphthalenedisulfonic acid, 7,7’-[(4,6-dihydroxy-1,3-phenylene)bis(azo)]bis- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,3-Naphthalenedisulfonic acid, 7,7’-[(4,6-dihydroxy-1,3-phenylene)bis(azo)]bis- involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

1,3-Naphthalenedisulfonic acid, 7,7’-[(4,6-dihydroxy-1,3-phenylene)bis(azo)]bis- can be compared with other similar compounds such as:

The uniqueness of 1,3-Naphthalenedisulfonic acid, 7,7’-[(4,6-dihydroxy-1,3-phenylene)bis(azo)]bis- lies in its specific combination of functional groups, which confer distinct chemical reactivity and applications.

Properties

CAS No.

65151-32-8

Molecular Formula

C26H18N4O14S4

Molecular Weight

738.7 g/mol

IUPAC Name

7-[[5-[(6,8-disulfonaphthalen-2-yl)diazenyl]-2,4-dihydroxyphenyl]diazenyl]naphthalene-1,3-disulfonic acid

InChI

InChI=1S/C26H18N4O14S4/c31-23-12-24(32)22(30-28-16-4-2-14-6-18(46(36,37)38)10-26(20(14)8-16)48(42,43)44)11-21(23)29-27-15-3-1-13-5-17(45(33,34)35)9-25(19(13)7-15)47(39,40)41/h1-12,31-32H,(H,33,34,35)(H,36,37,38)(H,39,40,41)(H,42,43,44)

InChI Key

WABMIPLTDIMLQX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC2=C(C=C(C=C21)S(=O)(=O)O)S(=O)(=O)O)N=NC3=CC(=C(C=C3O)O)N=NC4=CC5=C(C=C(C=C5C=C4)S(=O)(=O)O)S(=O)(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.